![molecular formula C13H12N2O2 B14439377 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- CAS No. 76525-00-3](/img/structure/B14439377.png)
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methyl aniline followed by coupling with 1,2-benzenediol. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,2-benzenediol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-[(4-methylphenyl)azo]- has several scientific research applications, including:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4-Methylcatechol: A derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with hydroxyl groups at the 3 and 4 positions.
Homocatechol: A catechol derivative with various alkyl substitutions.
Uniqueness: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties. The azo group allows for the formation of vivid colors, making the compound useful as a dye. Additionally, the combination of the azo group with the catechol structure provides unique reactivity and potential biological activities not seen in other similar compounds.
Propriétés
Numéro CAS |
76525-00-3 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-10(5-3-9)14-15-11-6-7-12(16)13(17)8-11/h2-8,16-17H,1H3 |
Clé InChI |
SJLFUFJPKLZVQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



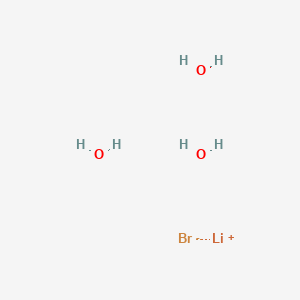

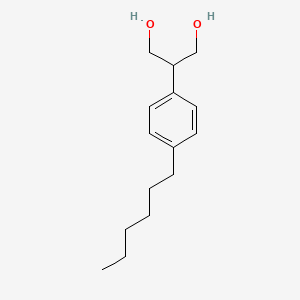
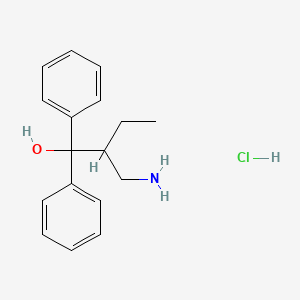
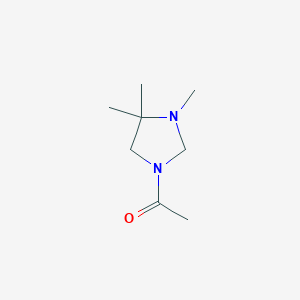
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)


![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
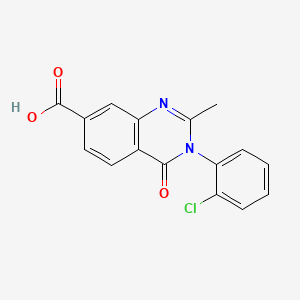

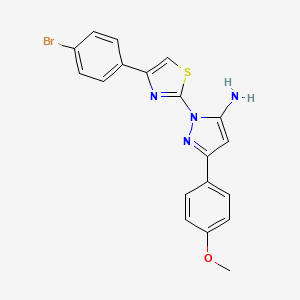
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
